(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
(6-tert-butylsulfanyl-2-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H18N2S/c1-8-9(7-12)5-6-10(13-8)14-11(2,3)4/h5-6H,7,12H2,1-4H3 |
InChI Key |
KYXMMVLGIKWZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine typically involves the introduction of the tert-butylthio group and the methyl group onto the pyridine ring. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with tert-butylthiol in the presence of a base such as sodium hydride. The resulting intermediate is then reduced to form the desired methanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The tert-butylthio group can engage in hydrophobic interactions, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The tert-butylthio group in the target compound introduces significant steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl, methoxyethoxy) .
- The methoxyethoxy group in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine increases hydrophilicity, likely improving aqueous solubility relative to the target compound .
Comparative Syntheses:
- (5-([3,4’-Bipyridin]-3’-yl)thiophen-2-yl)methanamine (6p) : Synthesized via Suzuki coupling of boronic acid and brominated bipyridine, followed by Boc deprotection with TFA (70–80% yield) .
- AMG bis008: Utilizes a multi-component reaction involving (2-methylpyridin-3-yl)methanamine, isocyanocyclohexane, and picolinic acid (30% yield) .
Yield and Complexity :
The tert-butylthio group’s steric bulk may reduce reaction yields compared to smaller substituents (e.g., methyl or methoxyethoxy), as seen in lower yields for analogous thioether-containing compounds .
Lipophilicity and Solubility:
Biological Activity
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a tert-butylthio group and a methanamine moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.
The compound has the following chemical structure:
- CAS Number : 1481478-24-3
- Molecular Formula : C₁₁H₁₄N₂S
- Molecular Weight : 218.31 g/mol
The presence of the tert-butylthio group enhances lipophilicity, which may influence its absorption and distribution in biological systems .
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes. Notably, compounds with similar structures have been shown to modulate histamine H3 receptors, which are implicated in cognitive functions and neurological disorders .
Potential Targets:
- Histamine H3 Receptors : Modulation of these receptors can affect memory, cognition, and other systemic activities .
- Enzymatic Interactions : The methanamine group may facilitate interactions with enzymes, potentially altering their activity.
Biological Activity
Research on related compounds indicates that derivatives of pyridine can exhibit significant biological activities, including:
- Antimicrobial Activity : Some pyridine derivatives have shown efficacy against bacterial strains, suggesting potential for this compound in treating infections.
- Anticancer Properties : Similar compounds have been evaluated for their ability to inhibit tumor growth across various cancer types, including prostate and breast cancer .
- Neuroprotective Effects : By targeting histamine receptors, this compound may contribute to neuroprotection and cognitive enhancement.
Case Studies and Research Findings
Several studies have explored the biological activities of similar pyridine derivatives. Below is a summary of relevant findings:
Synthesis and Research Applications
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which offer high atom economy and efficiency in creating complex organic molecules. These synthetic pathways are crucial for exploring the compound's pharmacological properties.
Research Applications:
- Medicinal Chemistry : Investigating the compound's binding affinity to various biological targets using techniques like surface plasmon resonance.
- Pharmacology : Evaluating the therapeutic potential in animal models for diseases linked to H3 receptor dysfunction.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, substituting a halogen (e.g., Cl) at the pyridine's 6-position with tert-butylthiol under basic conditions (e.g., K₂CO₃) in refluxing solvents like DMF or THF. Microwave-assisted synthesis (140°C, 2–5 min) can enhance reaction efficiency and yield, as demonstrated in analogous pyridine methanamine syntheses . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., PdCl₂(dppf) for cross-coupling) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and tert-butylthio group integration. Infrared (IR) spectroscopy identifies S-C and C-N stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) ensures purity (>95%) . For crystalline derivatives, X-ray diffraction resolves stereochemistry .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs). For example, fluorometric assays with purified enzymes (IC₅₀ determination) or cell-based luciferase reporter systems for pathway modulation. Dose-response curves (1 nM–100 μM) and positive/negative controls are essential. Similar pyridine derivatives show antimicrobial and anticancer activity, suggesting comparable screening frameworks .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The tert-butylthio group is prone to oxidation; store under inert gas (N₂/Ar) at −20°C in amber vials. Stability in solution varies: avoid prolonged exposure to DMSO (>72 hours) or aqueous buffers (pH > 8). Monitor degradation via TLC or LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Pyridine ring : Introduce electron-withdrawing groups (e.g., CF₃ at 5-position) to enhance electrophilicity.
- Methanamine side chain : Replace with bulkier amines (e.g., piperazinyl) or introduce chiral centers for stereoselective binding.
- tert-Butylthio group : Test smaller thioethers (e.g., methylthio) or oxidized sulfone analogs.
Use molecular docking (AutoDock Vina) to prioritize analogs with predicted target affinity (e.g., enzyme active sites) .
Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?
- Methodological Answer : AI-driven platforms like Pistachio or Reaxys prioritize one-step routes using template relevance models. For example, tert-butylthio introduction can be predicted via SNAr or transition-metal catalysis. Density Functional Theory (DFT) calculates transition-state energies to validate mechanistic pathways .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:
- Surface Plasmon Resonance (SPR) for binding affinity vs. cell viability assays.
- Pharmacokinetic studies (e.g., microsomal stability) to distinguish intrinsic activity from metabolic interference.
Meta-analyses of structurally related compounds (e.g., 6-(trifluoromethyl)pyridin-3-yl analogs) may clarify trends .
Q. What strategies enable in vivo evaluation of this compound’s therapeutic potential?
- Methodological Answer : For preclinical testing:
- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility.
- Pharmacokinetics : Conduct murine studies with IV/PO administration (5–50 mg/kg), measuring plasma half-life (LC-MS/MS).
- Efficacy : Xenograft models (e.g., HCT-116 tumors) assess tumor growth inhibition.
- Toxicity : Monitor liver enzymes (ALT/AST) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
